(S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Overview
Description
(S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a chemical compound with the molecular formula C16H28N2O6. It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. The tert-butoxycarbonyl (Boc) groups are commonly used as protecting groups in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves the protection of piperazine with tert-butoxycarbonyl groups. One common method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected piperazine can undergo nucleophilic substitution reactions where the Boc groups are replaced by other functional groups.
Deprotection Reactions: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid is commonly used for Boc deprotection, and the reaction is usually performed at room temperature.
Major Products Formed
Substitution Reactions: The major products are substituted piperazine derivatives with various functional groups replacing the Boc groups.
Deprotection Reactions: The major product is the free amine form of piperazine.
Scientific Research Applications
(S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various piperazine derivatives, which are important in medicinal chemistry and drug development.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc groups protect the amine functionalities of piperazine, preventing them from participating in unwanted side reactions. This allows for selective reactions at other sites on the molecule. The Boc groups can be removed under acidic conditions to reveal the free amine, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,4-Di-Boc-piperazine-2-carboxylic acid: Similar in structure but with different stereochemistry.
1-Boc-piperazine-3-carboxylic acid: Contains a single Boc group and a carboxylic acid group at different positions.
4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid: Similar structure but with only one Boc group.
Uniqueness
(S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of two Boc groups, which provide enhanced protection for the piperazine ring. This makes it particularly useful in complex synthetic routes where selective protection and deprotection of amine groups are required.
Properties
IUPAC Name |
(2S)-1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-7-8-17(10(9-16)11(18)19)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,19)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZGWFQKLVCLLA-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@@H](C1)C(=O)O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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